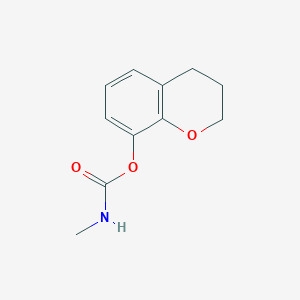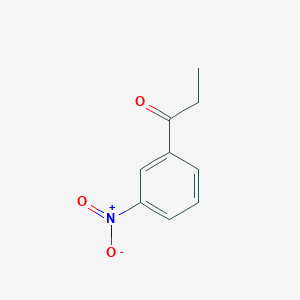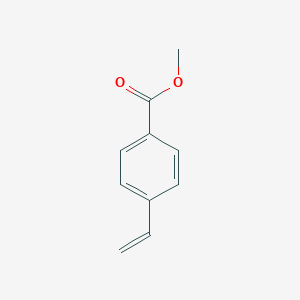
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, also known as HMDP, is a synthetic compound that has been widely studied for its potential use in scientific research. HMDP belongs to the family of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been found to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in lab experiments is its low toxicity. 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to have low cytotoxicity in various cell lines, making it a safe compound to use in research studies. However, one limitation of using 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one. One area of research is the development of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one in animal models and clinical trials.
Méthodes De Synthèse
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in ethanol or methanol. The resulting product is a yellow crystalline powder with a melting point of 160-162°C.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress.
Propriétés
Numéro CAS |
16384-66-0 |
|---|---|
Nom du produit |
3-(4-Methoxyphenyl)-1,2-diphenylpropan-1-one |
Formule moléculaire |
C22H20O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
Clé InChI |
QTDRNFMQDXCDNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Synonymes |
3-(4-Methoxyphenyl)-1,2-diphenyl-1-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





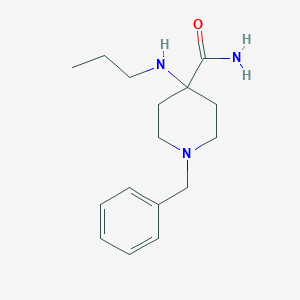


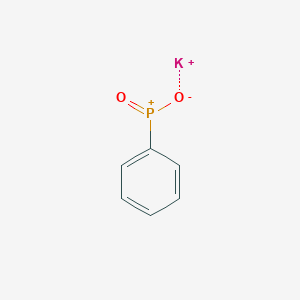

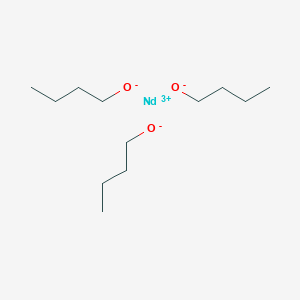
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)

